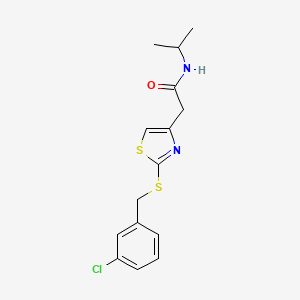
2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide” is a type of thiazole derivative. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Thiazole derivatives have been synthesized using various chemical reactions, including the intramolecular Diels-Alder reactions and reactions involving doubly electrophilic building blocks for forming ring-annulated products. These synthetic routes offer insights into the preparation of thiazole compounds, potentially including 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide (Greig, Tozer, & Wright, 2001); (Janardhan, Srinivas, Rajitha, & Péter, 2014).
Antimicrobial and Antitumor Activities
Several studies have demonstrated the antimicrobial and antitumor activities of thiazole derivatives. These compounds have been evaluated for their efficacy against various bacterial and fungal strains, showing promising results in some cases. This suggests potential applications of this compound in developing new antimicrobial and anticancer agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014); (Hamama, Gouda, Badr, & Zoorob, 2013).
Herbicidal Activity
The herbicidal activity of thiazole derivatives has been explored, with some compounds showing good efficacy. This indicates a potential avenue for the agricultural application of thiazole compounds, including this compound, as novel herbicides (Wang, Li, Li, & Huang, 2004).
Propriétés
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS2/c1-10(2)17-14(19)7-13-9-21-15(18-13)20-8-11-4-3-5-12(16)6-11/h3-6,9-10H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYGFKLQVFLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


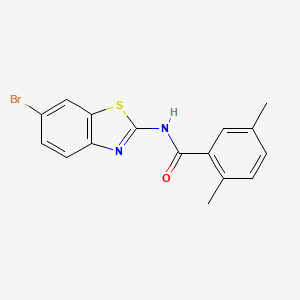
![4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2752079.png)
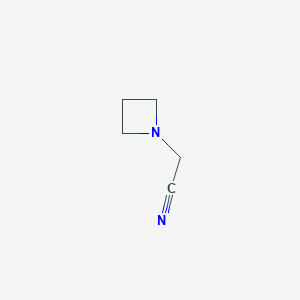
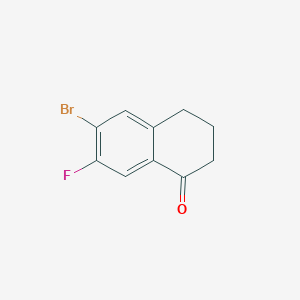

![2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2752083.png)
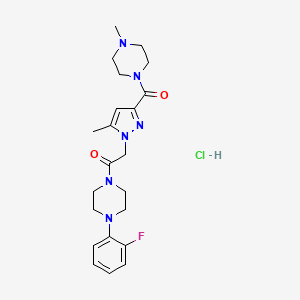
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2752088.png)
![4-acetyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2752089.png)
![2-cyclopentyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2752090.png)
![5-[5-(Difluoromethyl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B2752091.png)
![1-(4-Chlorophenyl)-2-((3-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2752093.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one](/img/structure/B2752096.png)